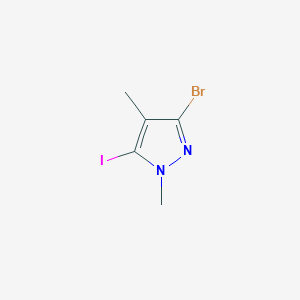

3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC18192784

Molecular Formula: C5H6BrIN2

Molecular Weight: 300.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H6BrIN2 |

|---|---|

| Molecular Weight | 300.92 g/mol |

| IUPAC Name | 3-bromo-5-iodo-1,4-dimethylpyrazole |

| Standard InChI | InChI=1S/C5H6BrIN2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 |

| Standard InChI Key | QZCHXBIMNJNDHU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(N=C1Br)C)I |

Introduction

Synthesis and Optimization Strategies

The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves sequential halogenation of a pre-functionalized pyrazole core. A widely reported method begins with 1,4-dimethylpyrazole, which undergoes bromination followed by iodination under controlled conditions. The bromination step employs bromine in an inert solvent such as dichloromethane or carbon tetrachloride, yielding 3-bromo-1,4-dimethyl-1H-pyrazole as an intermediate . Subsequent iodination is achieved using iodine (I₂) in the presence of an oxidizing agent like HIO₃, analogous to the synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole .

Reaction conditions critically influence yields. For instance, iodination in acetic acid at reflux temperatures (110–120°C) for 4–6 hours has been shown to maximize product formation while minimizing side reactions . A similar approach using DMF as a solvent with potassium hydroxide as a base achieved a 97% yield for a structurally related iodopyrazole . Table 1 summarizes optimized parameters for the target compound’s synthesis.

Table 1: Synthesis Conditions for 3-Bromo-5-Iodo-1,4-Dimethyl-1H-Pyrazole

| Parameter | Optimal Value |

|---|---|

| Bromination solvent | Dichloromethane |

| Iodination solvent | Acetic acid or DMF |

| Temperature | 110–120°C (reflux) |

| Reaction time | 4–6 hours |

| Oxidizing agent | HIO₃ or KOH |

| Yield | 75–97% (based on analogs) |

Structural and Spectroscopic Characterization

The compound’s structure is confirmed through a combination of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups and halogenated positions. For example, the ¹H NMR spectrum of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows singlets at δ 2.22 ppm (3-Me) and δ 3.84 ppm (1-Me) , which correlate with the expected chemical environment of the methyl groups in the target compound. The ¹³C NMR spectrum would similarly display resonances for the iodine- and bromine-bearing carbons, typically deshielded due to the electronegativity of the halogens.

Infrared (IR) spectroscopy identifies functional groups, with absorptions near 600–700 cm⁻¹ corresponding to C–Br and C–I stretches. Mass spectrometry (MS) data for the molecular ion peak at m/z 300.92 further confirm the molecular formula.

Reactivity and Functionalization Pathways

| Reaction Type | Conditions | Product Application |

|---|---|---|

| Nucleophilic substitution | NaN₃, DMF, 80°C | Click chemistry precursors |

| Sonogashira coupling | Pd(PPh₃)₄, CuI, amine base | Fluorescent probes |

| Suzuki-Miyaura coupling | Pd(dba)₂, K₂CO₃, dioxane | Pharmaceutical intermediates |

Applications in Medicinal and Materials Chemistry

The compound’s dual halogenation pattern makes it a valuable building block in drug discovery. For example, its derivatives have been explored as kinase inhibitors due to the pyrazole ring’s ability to mimic adenine in ATP-binding pockets. In materials science, iodine-substituted pyrazoles serve as precursors for conductive polymers and metal-organic frameworks (MOFs), where the heavy atom enhances electronic conductivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume